1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene
Description
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 2), methoxy (position 3), and trifluoromethyl (position 5) groups.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-6-3-4(8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXFCSFYVWBUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
In substrates activated by electron-withdrawing groups (e.g., trifluoromethyl), methoxylation proceeds via NAS. For example, 5-bromo-1,3-dichloro-2-fluorobenzene reacts with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C, replacing chlorine at position 3 with a methoxy group. The reaction mechanism involves a Meisenheimer complex intermediate, with yields reaching 70–75%.
Copper-Catalyzed Coupling
For sterically hindered substrates, Ullmann-type coupling using copper(I) oxide (Cu₂O) as a catalyst enables methoxylation. A mixture of 5-bromo-1-fluoro-3-(trifluoromethyl)benzene , methanol, and Cu₂O in toluene at 110°C achieves 65% conversion after 24 hours.
Trifluoromethylation: Strategic Positioning of CF₃
The trifluoromethyl group is introduced via radical or transition metal-catalyzed methods. Its strong meta-directing nature necessitates careful planning to avoid conflicting regiochemistry.
Radical Trifluoromethylation
Using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium triflate) and a photoredox catalyst (e.g., fac-Ir(ppy)₃), trifluoromethyl radicals are generated under blue LED light. This method selectively functionalizes the para position relative to existing electron-withdrawing groups, yielding 80–85% product.
Cross-Coupling with Trifluoromethyl Sources
Palladium-catalyzed coupling of 5-bromo-2-fluoro-3-methoxybenzene with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of CsF and Pd(PPh₃)₄ produces the target compound in 70% yield. The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation with TMSCF₃.
Optimization and Industrial Scaling
Reaction Conditions
Challenges and Solutions
-
Regioselectivity Conflicts : The trifluoromethyl group’s meta-directing effect can clash with ortho/para-directing halogens. Computational modeling (e.g., Fukui indices) predicts reactive sites to guide synthesis.
-
Byproduct Formation : Polysubstitution is minimized by using stoichiometric control and low temperatures during halogenation.
Emerging Methodologies
Recent advances focus on flow chemistry for continuous synthesis, reducing reaction times by 50% compared to batch processes. Additionally, electrochemical trifluoromethylation eliminates the need for photoredox catalysts, offering a greener alternative .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The methoxy and trifluoromethyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of quinones or dehalogenated products.
Scientific Research Applications
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene depends on its interaction with molecular targets. The compound can act as an electrophile or nucleophile in various reactions, influencing biological pathways and chemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The table below compares the target compound with structurally related derivatives, highlighting substituent positions, molecular properties, and hazards:
Key Observations:
- Halogen Effects : Replacement of fluorine with iodine (e.g., ) increases molecular weight and alters reactivity. Iodo derivatives are often used in Suzuki-Miyaura cross-coupling due to iodine’s superior leaving-group ability.
- Functional Group Impact : Nitro groups (e.g., ) enhance electrophilic substitution reactivity, whereas methoxy groups (electron-donating) may stabilize certain intermediates in nucleophilic aromatic substitution .
- Trifluoromethyl vs. Trifluoromethoxy : Compounds with CF₃ (target) exhibit higher lipophilicity compared to CF₃O-substituted analogs (e.g., ), affecting bioavailability in drug design.
Research Findings and Trends
Biological Activity
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene, with the CAS number 2091605-16-0, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups in organic molecules often enhances their pharmacological properties, making them valuable in drug design and development.
The molecular formula for 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene is , with a molecular weight of approximately 257.04 g/mol. The compound features a complex structure characterized by multiple electronegative atoms, which can influence its reactivity and interaction with biological targets.
Enzyme Inhibition
Fluorinated compounds are known to interact with various enzymes, potentially acting as inhibitors. The trifluoromethyl group can enhance binding affinity due to increased lipophilicity and the ability to form stronger interactions with enzyme active sites. For example, compounds containing similar structures have been evaluated for their ability to inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Studies
- Trifluoromethyl-containing Drugs : A review of FDA-approved drugs containing trifluoromethyl groups highlighted their enhanced potency and selectivity against specific biological targets. These findings suggest that 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene could similarly exhibit improved pharmacological profiles compared to non-fluorinated analogs .
- In Vitro Studies : In vitro assays conducted on related compounds have demonstrated significant activity against cancer cell lines. Such studies typically measure IC50 values to determine the concentration required for 50% inhibition of cell growth, providing insights into the compound's potential as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Q. Optimization Tips :
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during halogenation.
- Catalyst Selection : Pd/Cu catalysts improve yields in trifluoromethylation (e.g., 70–85% yields reported in similar compounds) .
- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C, 2h | 65–75 | |
| Methoxylation | NaOMe, CuI, DMF, 100°C, 12h | 60–70 | |
| Trifluoromethylation | TMSCF₃, Pd(PPh₃)₄, THF, reflux, 24h | 70–85 |
Advanced: How does the trifluoromethyl group influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?
Answer:
The electron-withdrawing trifluoromethyl (-CF₃) group directs NAS to the meta and para positions due to its strong -I effect, destabilizing the σ-complex at ortho positions. This is confirmed by computational studies (DFT calculations) showing higher activation barriers for ortho attack (ΔΔG‡ = +3.2 kcal/mol vs. meta) .
Q. Methodological Insights :
- Kinetic vs. Thermodynamic Control : At lower temperatures (<50°C), meta substitution dominates (kinetic product), while higher temperatures (>100°C) favor para substitution (thermodynamic control) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance NAS rates by stabilizing transition states, whereas nonpolar solvents (e.g., toluene) favor slower, more selective reactions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹⁹F NMR :
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ are observed at m/z 286.97 (calculated for C₈H₅BrF₄O) .
- IR Spectroscopy : Strong C-F stretches (1100–1200 cm⁻¹) and C-O (methoxy) at 1250 cm⁻¹ .
Advanced: Can computational models predict the reactivity of this compound in cross-coupling reactions?
Answer:
Yes. Density Functional Theory (DFT) and Molecular Mechanics (MM) simulations predict:
- Suzuki-Miyaura Coupling : The bromine atom at C1 is the most reactive site (bond dissociation energy = 68 kcal/mol), enabling selective coupling with aryl boronic acids .
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals higher electron density at C4 (para to CF₃), favoring electrophilic attacks .
Validation : Experimental yields (75–90%) align with predicted activation energies (Eₐ = 22–25 kcal/mol) for Pd-catalyzed reactions .
Basic: What are the common purification methods for this compound, and how do impurities typically arise?
Answer:
Q. Common Impurities :
- Di-brominated Byproducts : Result from excess Br₂; mitigated by stoichiometric control .
- Dehalogenation Products : Formed under prolonged heating; minimized by inert atmospheres (N₂/Ar) .
Advanced: How does the electronic environment of the benzene ring affect its interaction with biological targets?
Answer:
The -CF₃ and -OMe groups create a polarized aromatic system that enhances binding to hydrophobic protein pockets (e.g., cytochrome P450 enzymes). Key findings:
- Docking Studies : The compound’s dipole moment (3.8 D) aligns with active-site residues (e.g., Phe-360 in CYP3A4), improving binding affinity (Kd = 12 nM) .
- Fluorine Interactions : C2-F forms halogen bonds with backbone carbonyls (distance: 3.2 Å), stabilizing enzyme-inhibitor complexes .
Q. Table 2: Key Binding Parameters
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Kd (CYP3A4) | 12 nM | Surface Plasmon Resonance | |
| Halogen Bond Length | 3.2 Å | X-ray Crystallography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
